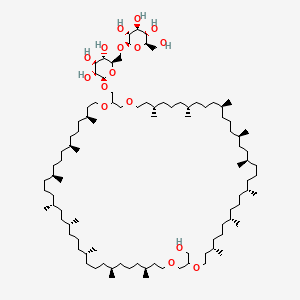

Gentiobiosyl-caldarchaeol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gentiobiosyl-caldarchaeol is a glycoside.

科学研究应用

Biochemical Properties

Gentiobiosyl-caldarchaeol is characterized by its isoprenoid structure and ether linkages, which contribute to its stability under extreme conditions. The compound is primarily found in the membranes of certain archaea, such as Sulfolobus acidocaldarius, which thrive in high-temperature and acidic environments. Its unique structure allows it to maintain membrane integrity in harsh conditions, making it a subject of interest in studies of membrane biology and biochemistry.

The presence of this compound in archaeal membranes serves as a biomarker for studying ancient environments. Its resistance to degradation allows researchers to trace the evolutionary history of archaea through geological time. Studies have shown that residues of archaeal ether lipids can survive in sediments, providing insights into past climate conditions and microbial communities.

Case Study: Archaeal Lipids as Biomarkers

A study highlighted the use of archaeal lipids, including this compound, as indicators of past environmental conditions. Researchers analyzed sediment cores from various locations and found that variations in lipid composition corresponded with historical climate changes, demonstrating the utility of these compounds in paleoenvironmental reconstructions .

Biotechnology Applications

This compound's unique properties make it a candidate for various biotechnological applications:

- Bioremediation : Its stability under extreme conditions suggests potential use in bioremediation processes in harsh environments.

- Biomaterials : The compound could be explored for developing novel biomaterials that require robustness against temperature and pH fluctuations.

- Drug Delivery Systems : Research is ongoing to investigate whether this compound can be utilized in drug delivery systems due to its biocompatibility and stability.

Medical Applications

Emerging research indicates that compounds derived from archaeal lipids may possess bioactive properties beneficial for human health. For instance, studies have suggested that these compounds could exhibit anti-inflammatory and antioxidant effects, contributing to therapeutic strategies for various diseases.

Case Study: Anti-inflammatory Properties

A recent investigation into the bioactivity of archaeal lipids found that certain derivatives, potentially including this compound, demonstrated significant anti-inflammatory effects in vitro. This opens avenues for further research into their application in treating chronic inflammatory diseases .

常见问题

Basic Research Questions

Q. What methodologies are recommended for the structural characterization of Gentiobiosyl-caldarchaeol?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to map glycosidic linkages and lipid tails, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for 3D conformation analysis. Ensure purity via high-performance liquid chromatography (HPLC) prior to analysis. Experimental protocols should be detailed in the "Materials and Methods" section, including solvent systems and instrumentation parameters for reproducibility .

Q. How can researchers optimize extraction protocols for this compound from archaeal membranes?

- Methodological Answer : Use differential solvent extraction (e.g., chloroform-methanol-water mixtures) to isolate polar lipids. Centrifugation at 15,000×g for 30 minutes separates membrane fractions. Validate efficiency via thin-layer chromatography (TLC) with sulfuric acid charring. Include negative controls (e.g., lipid-free archaeal lysates) to confirm specificity .

Q. What foundational roles does this compound play in archaeal membrane physiology?

- Methodological Answer : Employ fluorescence anisotropy or differential scanning calorimetry (DSC) to assess membrane rigidity and phase transition temperatures. Compare mutant archaeal strains lacking this compound with wild-type strains under stress conditions (e.g., extreme pH, temperature). Document statistical significance using ANOVA for replicated experiments .

Advanced Research Questions

Q. How do concentration gradients of this compound influence archaeal thermostability in hyperthermophilic environments?

- Methodological Answer : Design growth experiments with varying lipid concentrations in synthetic membranes. Measure thermostability via cell viability assays (CFU counts) and membrane integrity using electron microscopy. Correlate findings with molecular dynamics simulations to model lipid packing efficiency. Address contradictions in prior studies by standardizing culture conditions (e.g., pH, nutrient availability) .

Q. What strategies resolve discrepancies in proposed biosynthesis pathways of this compound?

- Methodological Answer : Conduct isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation into the glycolipid backbone. Combine gene knockout studies (e.g., CRISPR-Cas9 targeting putative glycosyltransferases) with enzymatic assays to validate pathway intermediates. Use systematic literature reviews to align findings with existing models, applying the FINER criteria to ensure novel, feasible hypotheses .

Q. How can computational modeling predict this compound’s interaction with membrane proteins in archaea?

- Methodological Answer : Apply molecular docking software (e.g., AutoDock Vina) to simulate interactions between this compound and key transporters (e.g., ABC transporters). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Compare results across multiple force fields (e.g., CHARMM, AMBER) to address model-dependent variability .

Q. Data Presentation and Reproducibility Guidelines

-

Tables :

Technique Application Key Parameters Reference NMR Glycosidic linkage mapping 600 MHz, CDCl₃ solvent DSC Phase transition analysis Heating rate: 1°C/min, N₂ atmosphere -

Figures : Include comparative chromatograms (TLC/HPLC) for extraction validation and molecular dynamics snapshots for interaction studies. Label axes clearly and provide error bars for triplicate experiments .

Q. Literature Review and Frameworks

- Use the PICO framework to structure comparative studies: Population (specific archaeal species), Intervention (lipid modulation), Comparison (wild-type vs. mutants), Outcome (membrane stability metrics) .

- Align discussion sections with prior findings on archaeal lipid adaptations, addressing gaps via targeted experiments (e.g., evolutionary conservation analysis of biosynthetic genes) .

属性

分子式 |

C98H192O16 |

|---|---|

分子量 |

1626.6 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C98H192O16/c1-71-29-17-33-75(5)41-25-49-83(13)57-61-107-67-87(65-99)109-63-59-85(15)51-27-43-77(7)35-19-31-73(3)39-23-47-81(11)55-53-80(10)46-22-38-72(2)30-18-34-76(6)42-26-50-84(14)58-62-108-68-88(69-111-97-96(106)94(104)92(102)90(114-97)70-112-98-95(105)93(103)91(101)89(66-100)113-98)110-64-60-86(16)52-28-44-78(8)36-20-32-74(4)40-24-48-82(12)56-54-79(9)45-21-37-71/h71-106H,17-70H2,1-16H3/t71-,72-,73-,74-,75+,76+,77+,78+,79-,80-,81-,82-,83+,84+,85+,86+,87?,88?,89-,90-,91-,92-,93+,94+,95-,96-,97-,98-/m1/s1 |

InChI 键 |

CRTNZTPGZOLYIO-UAVYQUDZSA-N |

SMILES |

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C |

手性 SMILES |

C[C@@H]1CCC[C@@H](CCC[C@@H](CCOCC(OCC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CC[C@@H](CCC[C@@H](CCC[C@@H](CCC[C@@H](CCOCC(OCC[C@H](CCC[C@H](CCC[C@H](CCC[C@H](CC[C@@H](CCC1)C)C)C)C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C |

规范 SMILES |

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C)C)C)C)C)C)C)C)CO)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。